(3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one
Description
Properties
IUPAC Name |
(3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25BrN2O2/c1-32-26-19-24(30)17-18-27(26)34-20-25(28(32)33)31-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,25,31H,20H2,1H3/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJABCPPCHHAGES-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)OCC(C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)Br)OC[C@@H](C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H25BrN2O2
- Molecular Weight : 485.43 g/mol
- CAS Number : 135395219
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
The compound's mechanism is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. It may interact with specific molecular targets that are crucial for tumor growth and survival.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one on different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Significant inhibition of growth |
| MCF-7 (Breast Cancer) | 20.5 | Moderate inhibition |
| A549 (Lung Cancer) | 12.8 | Strong cytotoxicity |
These results suggest that the compound has varying degrees of effectiveness across different types of cancer cells, with particularly potent activity against HeLa and A549 cells .
Case Studies
-
Leukemia Cell Lines :
A study reported that (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one demonstrated promising activity against leukemia cell lines, indicating its potential as a therapeutic agent in hematological malignancies. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways . -
Combination Therapy :
In another investigation, this compound was tested in combination with standard chemotherapy agents. The results indicated enhanced efficacy when used alongside doxorubicin in breast cancer models, suggesting a synergistic effect that could improve treatment outcomes .
Scientific Research Applications
The structure of (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one includes a bromine atom and a tritylamino group, contributing to its unique reactivity and potential interactions with biological systems.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds similar to (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one may exhibit cytotoxic effects against various cancer cell lines. The presence of the benzoxazepine core is often associated with antitumor properties due to its ability to interact with DNA and inhibit cell proliferation.
- Neuropharmacology : The compound's structural features may allow it to modulate neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression or anxiety. The tritylamino group could enhance its lipophilicity, potentially improving blood-brain barrier penetration.
Synthesis and Derivatives
Research has focused on synthesizing derivatives of (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one to explore variations in biological activity. For instance, modifications in the aromatic rings or substitution patterns can lead to enhanced potency or selectivity against specific targets.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzoxazepine derivatives. The research found that certain derivatives exhibited significant growth inhibition of human cancer cell lines, suggesting that (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one could be further explored for its therapeutic potential in oncology .
Case Study 2: Neuroactive Compounds
Another investigation focused on the neuroactive properties of similar compounds. It was reported that modifications to the tritylamino group could lead to increased efficacy in modulating serotonin receptors, indicating potential applications in treating mood disorders .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between the target compound and analogs from the provided evidence:
Key Observations :
- Core Heterocycles: Benzoxazepinones (1 oxygen, 1 nitrogen) differ from benzodiazepinones (2 nitrogens) and pyrido-pyrimidinones (fused pyridine-pyrimidine), affecting ring strain and hydrogen-bonding capacity.
- Substituent Effects: The target’s bromine and tritylamino groups contrast with the piperazinyl () and imidazolyl groups (), suggesting divergent pharmacokinetic profiles. For example, the trityl group may reduce aqueous solubility compared to piperazine’s polar nature .
Physical and Spectroscopic Properties
While specific data for the target compound are unavailable, comparisons can be inferred:
- Melting Points: The bulky trityl group may elevate melting points relative to benzodiazepinones in (e.g., compound 4: 168–170°C) due to increased molecular rigidity .
- Spectroscopy : The 7-bromo substituent would produce distinct ¹H/¹³C NMR deshielding (~7 ppm for adjacent protons) compared to trifluoromethyl groups in (~3–4 ppm for CF₃) .
Q & A
Q. What are the key synthetic routes for (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclization, halogenation (introducing bromine), and substitution (for the tritylamino group). For example, bromination may use reagents like N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at controlled temperatures (5–25°C), as demonstrated in similar benzothiazepinone syntheses . Substitution reactions to introduce the tritylamino group may require nucleophilic conditions with triphenylmethyl chloride. Reaction parameters such as solvent polarity (e.g., toluene vs. acetonitrile), temperature, and catalyst choice critically affect yield. Elevated temperatures often accelerate cyclization but may promote side reactions, necessitating optimization via controlled stepwise heating .
Q. How can researchers characterize the stereochemistry of the tritylamino group and the (3S) configuration?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For instance, crystal structure analysis of analogous compounds (e.g., 7-bromo-benzothiazepinones) confirmed boat conformations in seven-membered rings and bond-length deviations indicative of stereoelectronic effects . Chiral HPLC or NMR with chiral shift reagents can also resolve enantiomers. For the tritylamino group, NOESY NMR can detect spatial proximity between the trityl protons and adjacent substituents, while IR spectroscopy verifies N–H stretching modes in the tritylamino moiety .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory NMR data during structural elucidation of benzoxazepine derivatives?
- Methodological Answer : Contradictory NMR signals (e.g., overlapping peaks or unexpected coupling constants) require multi-technique validation:
- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon connectivity to resolve ambiguous assignments. For example, HMBC can confirm long-range coupling between the tritylamino nitrogen and aromatic protons .
- Computational Modeling : DFT calculations predict chemical shifts and coupling constants, which can be compared to experimental data to validate proposed structures .
- Isotopic Labeling : Introducing deuterium or ¹³C labels at suspected positions can simplify spectra and clarify assignments .
Q. How can molecular docking studies predict the biological targets of this compound, given its structural complexity?
- Methodological Answer : Molecular docking requires:
- Target Selection : Prioritize receptors with known affinity for benzoxazepine/benzothiazepine scaffolds (e.g., GPCRs, ion channels). For example, similar compounds exhibit neuropsychiatric activity via dopamine or serotonin receptors .
- Conformational Sampling : Use software like AutoDock Vina to generate multiple ligand conformers, accounting for the compound’s flexibility (e.g., rotation of the trityl group).
- Binding Affinity Validation : Cross-validate docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase or protease assays). Competitive binding studies using radiolabeled ligands can further confirm target engagement .
Q. How does the bromine substituent influence the compound’s reactivity and pharmacological profile?
- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at adjacent positions, making the compound prone to nucleophilic substitution (e.g., Suzuki coupling for further functionalization). Pharmacologically, bromine enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies of brominated vs. non-brominated analogs (e.g., replacing Br with Cl or H) can quantify these effects via logP measurements and in vitro permeability assays .
Q. What experimental approaches are used to analyze potential contradictions in biological activity data across studies?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in cell lines, assay conditions, or compound purity. Resolving these requires:
- Standardized Protocols : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions.
- Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis markers via flow cytometry alongside MTT assays).
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, using tools like RevMan for heterogeneity assessment .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
